molecular formula C10H10F3N3O3 B13416673 ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate

ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate

Cat. No.: B13416673
M. Wt: 277.20 g/mol
InChI Key: SAVDFGROJDLNSZ-VNLZWVEYSA-N
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Description

Ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a hydroxyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate typically involves the alkylation of enolate ions. . The enolate ion is formed by treating ethyl acetoacetate with a base such as sodium ethoxide. This enolate ion then undergoes alkylation with an appropriate alkyl halide to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale alkylation reactions, utilizing automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce various alcohol derivatives.

Scientific Research Applications

Ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H10F3N3O3

Molecular Weight

277.20 g/mol

IUPAC Name

ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate

InChI

InChI=1S/C10H10F3N3O3/c1-2-19-9(18)6(8(17)10(11,12)13)5-14-7-3-4-15-16-7/h3-5,17H,2H2,1H3,(H,15,16)/b8-6+,14-5+

InChI Key

SAVDFGROJDLNSZ-VNLZWVEYSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C(F)(F)F)/O)/C=N/C1=CC=NN1

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=CC=NN1

Origin of Product

United States

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